Cas no 2034375-01-2 (N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide)

N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide structure
2034375-01-2 structure
Product Name:N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide
CAS No:2034375-01-2
MF:C14H18F3N3O2S2
MW:381.436830997467
CID:5334289
Update Time:2025-11-02

N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
    • N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide
    • N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide
    • Inchi: 1S/C14H18F3N3O2S2/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3
    • InChI Key: LTEWKQFXLKHPOC-UHFFFAOYSA-N
    • SMILES: S(CCC(F)(F)F)(NCCN1C(C)=C(C2=CC=CS2)C(C)=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 510
  • XLogP3: 2.9
  • Topological Polar Surface Area: 101

N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide Pricemore >>

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Additional information on N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide

Recent Advances in the Study of N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide (CAS: 2034375-01-2)

The compound N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide (CAS: 2034375-01-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly in the context of inflammatory and oncological diseases. The presence of the thiophene and pyrazole moieties, combined with the trifluoropropane-sulfonamide group, confers unique physicochemical properties that enhance its binding affinity to target proteins. Computational modeling and in vitro assays have demonstrated its high selectivity and efficacy, making it a promising candidate for further drug development.

One of the key breakthroughs in the study of this compound is its application in targeting protein-protein interactions (PPIs) that are traditionally considered "undruggable." Researchers have successfully utilized 2034375-01-2 to inhibit the interaction between specific oncogenic proteins, leading to apoptosis in cancer cell lines. These findings were corroborated by in vivo studies, where the compound exhibited significant tumor growth suppression with minimal off-target effects.

In addition to its anticancer properties, recent investigations have explored the anti-inflammatory potential of 2034375-01-2. The compound has shown efficacy in reducing cytokine production in macrophages, suggesting its utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Mechanistic studies indicate that this effect is mediated through the inhibition of NF-κB signaling, a critical pathway in inflammation.

Despite these promising results, challenges remain in the clinical translation of 2034375-01-2. Pharmacokinetic studies have revealed issues related to its bioavailability and metabolic stability, necessitating further structural optimization. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations. Additionally, toxicological assessments are underway to ensure the compound's safety profile meets regulatory standards.

In conclusion, N-{2-3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-3,3,3-trifluoropropane-1-sulfonamide represents a promising scaffold for the development of novel therapeutics. Its dual functionality in oncology and inflammation underscores its versatility, while ongoing research aims to address its pharmacokinetic challenges. Future studies will likely focus on expanding its therapeutic indications and optimizing its drug-like properties for clinical use.

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